molecular formula C14H11NO4 B1208461 N-benzoyl-4-hydroxyanthranilic acid CAS No. 85915-70-4

N-benzoyl-4-hydroxyanthranilic acid

Cat. No. B1208461
CAS RN: 85915-70-4
M. Wt: 257.24 g/mol
InChI Key: OZOUTQJDMGSCPN-UHFFFAOYSA-N
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Description

N-benzoyl-4-hydroxyanthranilic acid is the N-benzoyl-4-hydroxy derivative of anthranilic acid. It derives from an anthranilic acid. It is a conjugate acid of a N-benzoyl-4-hydroxyanthranilate.

Scientific Research Applications

Biosynthesis in Plant Cell Cultures

Research has demonstrated the role of N-benzoyl-4-hydroxyanthranilic acid in the biosynthesis of phytoalexins in plant cell cultures. In a study by Reinhard and Matern (1989), it was shown that cell cultures of Dianthus caryophyllus L. accumulate N-benzoyl-4-methoxyanthranilic acid, a phytoalexin, in response to certain treatments. This study highlights the importance of the shikimate pathway in the disease resistance response of carnation cells (Reinhard & Matern, 1989).

Role in Metabolic Conversion

Leifer et al. (1950) explored the conversion of 3-hydroxyanthranilic acid to nicotinic acid in Neurospora, suggesting a significant role for N-benzoyl-4-hydroxyanthranilic acid in metabolic pathways. This research provides insights into the complex biochemical processes involving anthranilic acid derivatives (Leifer, Langham, Nyc, & Mitchell, 1950).

Production in Microbial Systems

Eudes et al. (2011) conducted a study on the production of tranilast and its analogs in yeast, Saccharomyces cerevisiae. This research demonstrates the potential of using microbial systems for the synthesis of beneficial compounds, including N-benzoyl-4-hydroxyanthranilic acid analogs (Eudes et al., 2011).

Synthesis in Engineered Bacteria

Lee et al. (2018) reported on the synthesis of avenanthramides using engineered Escherichia coli. This study contributes to the understanding of how N-benzoyl-4-hydroxyanthranilic acid derivatives can be synthesized in bacterial systems, potentially leading to novel applications (Lee, Sim, Kang, Yeo, Kim, & Ahn, 2018).

Novel Compounds from Marine-Derived Actinomycete

Research by Guo et al. (2018) identified new compounds related to 5-hydroxyanthranilic acid from a marine-derived actinomycete, suggesting the potential of marine sources in the discovery of novel N-benzoyl-4-hydroxyanthranilic acid derivatives (Guo, Wang, Chen, Chen, Liu, & Yang, 2018).

Antioxidant Properties

Peterson, Hahn, and Emmons (2002) studied the antioxidant activities of avenanthramides, highlighting the significance of N-benzoyl-4-hydroxyanthranilic acid derivatives in antioxidant applications (Peterson, Hahn, & Emmons, 2002).

properties

CAS RN

85915-70-4

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

2-benzamido-4-hydroxybenzoic acid

InChI

InChI=1S/C14H11NO4/c16-10-6-7-11(14(18)19)12(8-10)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17)(H,18,19)

InChI Key

OZOUTQJDMGSCPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)O)C(=O)O

Other CAS RN

85915-70-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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